molecular formula C12H10FN3O2S2 B11792138 4-(4-Fluorophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine

4-(4-Fluorophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine

Cat. No.: B11792138
M. Wt: 311.4 g/mol
InChI Key: IGICEQGDWUTVAD-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine is a complex organic compound that features a thienopyrazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the thienopyrazole core through cyclization reactions, followed by the introduction of the fluorophenyl and methylsulfonyl groups under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfonyl group to a sulfide.

    Substitution: The aromatic fluorine can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic ring.

Scientific Research Applications

4-(4-Fluorophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.

    Industry: Used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorophenyl methyl sulfone
  • 4-Fluorophenyl 4-methoxyphenyl sulfone
  • (3-(4-Fluorophenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl)methanol

Uniqueness

4-(4-Fluorophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine is unique due to its thienopyrazole core structure, which imparts specific chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications, particularly in fields where specific interactions with molecular targets are required.

Properties

Molecular Formula

C12H10FN3O2S2

Molecular Weight

311.4 g/mol

IUPAC Name

4-(4-fluorophenyl)-5-methylsulfonyl-2H-thieno[2,3-c]pyrazol-3-amine

InChI

InChI=1S/C12H10FN3O2S2/c1-20(17,18)12-8(6-2-4-7(13)5-3-6)9-10(14)15-16-11(9)19-12/h2-5H,1H3,(H3,14,15,16)

InChI Key

IGICEQGDWUTVAD-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C2=C(NN=C2S1)N)C3=CC=C(C=C3)F

Origin of Product

United States

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